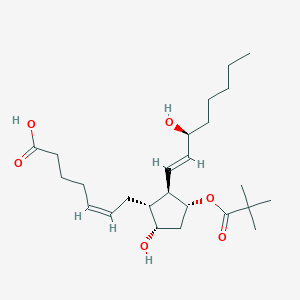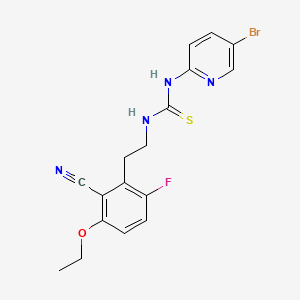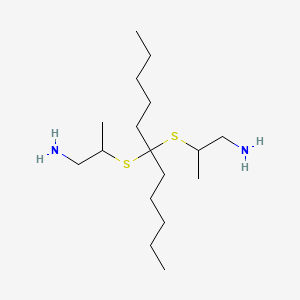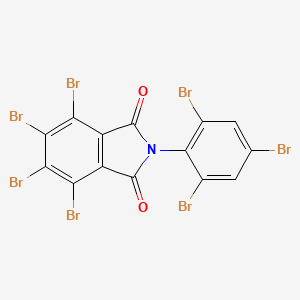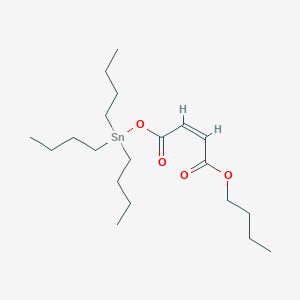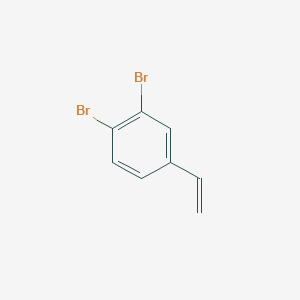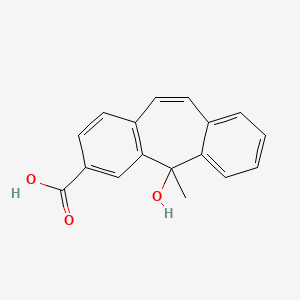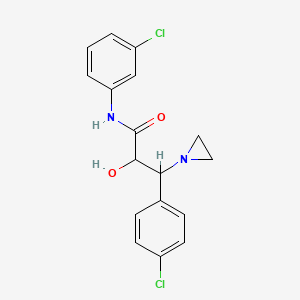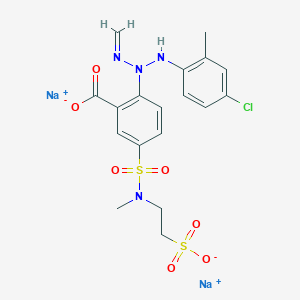
Disodium 2-(3-(4-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((methyl(2-sulphonatoethyl)amino)sulphonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2-(3-(4-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((methyl(2-sulphonatoethyl)amino)sulphonyl)benzoate is a synthetic organic compound It is characterized by its complex molecular structure, which includes a triazene group, a sulfonate group, and a benzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-(4-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((methyl(2-sulphonatoethyl)amino)sulphonyl)benzoate typically involves multiple steps:
Formation of the Triazene Group: This step involves the reaction of a diazonium salt with a secondary amine under controlled conditions.
Introduction of the Sulfonate Group: The sulfonation reaction is carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Coupling with Benzoate: The final step involves coupling the intermediate compounds with a benzoate derivative under specific reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and triazene groups.
Reduction: Reduction reactions may target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme activities and metabolic pathways. Its sulfonate group makes it water-soluble, facilitating its use in aqueous biological systems.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its triazene group is known for its anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of Disodium 2-(3-(4-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((methyl(2-sulphonatoethyl)amino)sulphonyl)benzoate involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
類似化合物との比較
Similar Compounds
Disodium 2-(3-(4-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((methyl(2-sulphonatoethyl)amino)sulphonyl)benzoate: Similar in structure but with variations in the substituent groups.
This compound: Another related compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
83249-41-6 |
|---|---|
分子式 |
C18H19ClN4Na2O7S2 |
分子量 |
548.9 g/mol |
IUPAC名 |
disodium;2-[(4-chloro-2-methylanilino)-(methylideneamino)amino]-5-[methyl(2-sulfonatoethyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C18H21ClN4O7S2.2Na/c1-12-10-13(19)4-6-16(12)21-23(20-2)17-7-5-14(11-15(17)18(24)25)32(29,30)22(3)8-9-31(26,27)28;;/h4-7,10-11,21H,2,8-9H2,1,3H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChIキー |
OILYPUDKOSEBKK-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=CC(=C1)Cl)NN(C2=C(C=C(C=C2)S(=O)(=O)N(C)CCS(=O)(=O)[O-])C(=O)[O-])N=C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
